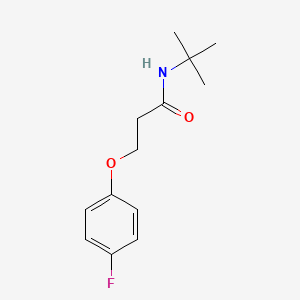
N-tert-butyl-3-(4-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-(4-fluorophenoxy)propanamide, also known as TFB-TBOA, is a selective and potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating the concentration of glutamate in the synapse. TFB-TBOA has been extensively studied for its potential use in treating a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-tert-butyl-3-(4-fluorophenoxy)propanamide inhibits the activity of glutamate transporters, which are responsible for removing glutamate from the synapse. This leads to an increase in the concentration of glutamate in the synapse, which can have both beneficial and detrimental effects on neuronal function. In some cases, increased glutamate levels can lead to excitotoxicity and neuronal damage, while in other cases, it can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-tert-butyl-3-(4-fluorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-tert-butyl-3-(4-fluorophenoxy)propanamide has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to increased excitability and synaptic plasticity. N-tert-butyl-3-(4-fluorophenoxy)propanamide has also been shown to have neuroprotective effects in animal models of ischemic brain injury, suggesting that it may have potential as a therapeutic agent for stroke and other neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-tert-butyl-3-(4-fluorophenoxy)propanamide in lab experiments is its selectivity for glutamate transporters, which allows researchers to study the specific role of these transporters in various neurological disorders. However, one limitation of using N-tert-butyl-3-(4-fluorophenoxy)propanamide is its potential to cause excitotoxicity and neuronal damage if not used carefully. Additionally, N-tert-butyl-3-(4-fluorophenoxy)propanamide is a relatively new compound, and its long-term effects on neuronal function and health are not yet fully understood.
Future Directions
There are several potential future directions for research involving N-tert-butyl-3-(4-fluorophenoxy)propanamide. One area of interest is the development of more selective and potent glutamate transporter inhibitors that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the long-term effects of glutamate transporter inhibition on neuronal function and health. Finally, there is a need for further research to better understand the mechanisms underlying N-tert-butyl-3-(4-fluorophenoxy)propanamide's neuroprotective effects and to identify other compounds with similar properties.
Synthesis Methods
The synthesis of N-tert-butyl-3-(4-fluorophenoxy)propanamide involves several steps, beginning with the reaction of tert-butylamine with 4-fluorophenol to form N-tert-butyl-4-fluorophenol. This intermediate is then reacted with 3-bromopropionyl chloride to form N-tert-butyl-3-(4-fluorophenoxy)propanamide. The final product is purified through a series of chromatography and recrystallization steps.
Scientific Research Applications
N-tert-butyl-3-(4-fluorophenoxy)propanamide has been used extensively in scientific research to study the role of glutamate transporters in various neurological disorders. For example, N-tert-butyl-3-(4-fluorophenoxy)propanamide has been used to investigate the role of glutamate transporters in the development of epilepsy and to evaluate the potential of glutamate transporter inhibitors as antiepileptic drugs. N-tert-butyl-3-(4-fluorophenoxy)propanamide has also been used to study the mechanisms of ischemic brain injury and to investigate the potential of glutamate transporter inhibitors as neuroprotective agents.
properties
IUPAC Name |
N-tert-butyl-3-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)15-12(16)8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPZJAOMTCZGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(4-fluorophenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
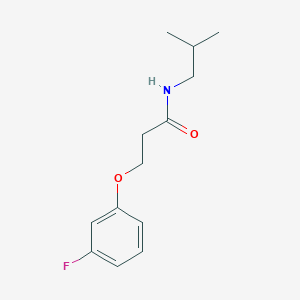
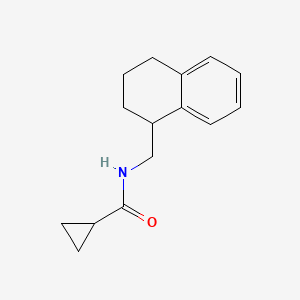
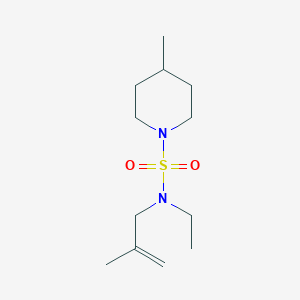
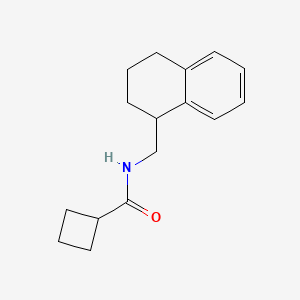
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
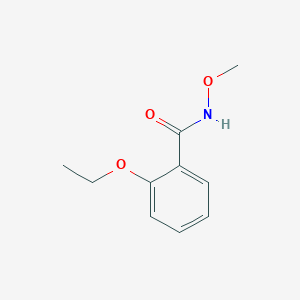
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)